4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine - 199865-36-6

4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine

Catalog Number: EVT-3461387
CAS Number: 199865-36-6
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction with Guanidine Nitrate: 3-(2-Chloroquinolin-3-yl)-1-(6-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one reacts with guanidine nitrate in ethanol with an aqueous sodium hydroxide solution to yield 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. []
  • Reaction with Hydrazine Hydrate: 6-(1H-Indol-3-yl)-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione reacts with hydrazine hydrate to produce 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine, which can be further modified to obtain 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine. []
Chemical Reactions Analysis
  • Pyrazolopyrimidine Derivative Synthesis: 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine, derived from 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, acts as a precursor for synthesizing new pyrazolopyrimidine derivatives. []
Applications
  • Anthelmintic Activity: Derivatives of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine have shown moderate to good anthelmintic activity against the South Indian adult earthworm Pheretima posthuma in vitro, using Albendazole as a standard drug. []

  • EGFR Modulator in Cancer Treatment: A specific derivative, dichloroacetate of N-{2-[(2-dimethylaminoethyl)methyl-amino]-5-[4-(1-methyl-1H-indole-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide, acts as an EGFR inhibitor. It shows potential for treating various cancers, including ovarian, cervical, colorectal, breast, pancreatic, and lung cancers. This derivative is particularly promising for preventing and treating epidermal growth factor receptor mutations (EGFRm) in non-small cell lung cancer (NSCLC), including the resistant mutation T790M. []

  • Compound Description: This compound is a potential genotoxic impurity found in Osimertinib Mesylate, an antineoplastic agent. []
  • Relevance: This compound shares the core structure of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, with an extended side chain attached to the amine group at the 2-position of the pyrimidine ring. []

N-{2-[(2-Dimethylaminoethyl)-Methyl-Amino]-5-[4-(1-Methyl-1H-Indol-3-Yl)-Pyrimidin-2-Ylamino]-4-Methoxyphenyl}-Acrylamide Dichloroacetate

  • Compound Description: This compound is a novel EGFR inhibitor proposed for treating various cancers, including those with specific EGFR mutations. []
  • Relevance: This compound shares the core structure of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, with modifications on the amine group at the 2-position of the pyrimidine ring. []

3-(2,4-Dichlorophenyl)-4(1-Methyl-1H-Indol-3-Yl)-1H-Pyrrole-2,5-Dione (SB216763)

  • Compound Description: This compound is a glycogen synthase kinase 3β (GSK-3β) inhibitor, showing cardioprotective effects by inhibiting the mitochondrial permeability transition pore. It also acts as a partial agonist of the aryl hydrocarbon receptor. [, ]
  • Relevance: This compound shares the 1-methyl-1H-indol-3-yl substituent with 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, but replaces the pyrimidine ring with a pyrrole-2,5-dione moiety. [, ]

N-((1-Methyl-1H-Indol-3-Yl)Methyl)-N-(3,4,5-Trimethoxyphenyl)Acetamide Derivatives

  • Compound Description: These compounds are designed as tubulin polymerization inhibitors based on the structural features of CA-4 analogues and indoles. Some derivatives show potent antiproliferative activities against various cancer cell lines. []
  • Relevance: These compounds share the 1-methyl-1H-indol-3-yl moiety with 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine but lack the pyrimidine ring. Instead, they possess an acetamide linker connected to a trimethoxyphenyl group. []

Ethyl 2,7,7-Trimethyl-4-(1-Methyl-1H-Indol-3-Yl)-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate

  • Compound Description: This compound's crystal structure has been analyzed, revealing specific conformations of the cyclohexene, dihydropyridine, and indole ring systems. []
  • Relevance: This compound shares the 1-methyl-1H-indol-3-yl substituent with 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, but the pyrimidine ring is replaced with a more complex hexahydroquinoline structure. []

2-[2-(2-Fluorobenzylidene) Hydrazinyl]-4-(1-Methyl-1H-Indol-3-Yl)Thieno[3,2-D]Pyrimidine

  • Compound Description: This compound exhibits effective inhibition on the proliferation of HT-29, A549, and MKN45 cell lines. Its crystal structure has been determined. []
  • Relevance: This compound shares the core structure of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine with an additional thieno[3,2-d]pyrimidine moiety fused to the pyrimidine ring. []

3,3-Diaryl-4-(1-Methyl-1H-Indol-3-Yl)Azetidin-2-Ones

  • Compound Description: These compounds are a series of azetidin-2-ones synthesized and characterized for their potential antibacterial, antifungal, and brine shrimp lethality activities. []
  • Relevance: These compounds share the 1-methyl-1H-indol-3-yl substituent with 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine but lack the pyrimidine ring, instead incorporating the indole into an azetidin-2-one ring system. []

2,5-Dione-3-(1-Methyl-1H-Indol-3-Yl)-4-[1-(Pyridin-2-Ylmethyl)Piperidin-4-Yl]-1H-Indol-3-Yl]-1H-Pyrrole Monohydrochloride

  • Compound Description: This compound and its pharmaceutical formulations have been patented for inhibiting cancer method and tumor growth. [, ]

(2E)-1-(1-Methyl-1H-Indol-3-Yl)-3-Phenyl-Prop-2-En-1-One

  • Compound Description: This chalcone derivative has been investigated for potential antimalarial activity through molecular docking studies with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []

4-([1,1'-Biphenyl]-4-Yl)-2-Amino-5-Oxo-5,6,7,8-Tetrahydro-4H-Chromene-3-Carbonitrile (DRC-KS1)

  • Compound Description: This compound is identified as a potential inhibitor of Staphylococcus aureus sortase A through computational docking models and exhibits an MIC value of 108.2 µg/mL against the bacteria. []
  • Relevance: While not directly sharing a structural motif with 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, it's included here due to its identification alongside another related compound (DRC-KS2) as a potential Staphylococcus aureus sortase A inhibitor in the same study. []

(Z)-3-Methyl-4-((5-Nitro-1H-Indol-3-Yl)Methylene)-1-Phenyl-1H-Pyrazol-5(4H)-One (DRC-KS2)

  • Compound Description: Identified alongside DRC-KS1 as a potential inhibitor of Staphylococcus aureus sortase A, DRC-KS2 exhibits an MIC value of 45.8 µg/mL against the bacteria. []
  • Relevance: Though structurally distinct from 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, it contains an indole moiety and is relevant due to its identification alongside DRC-KS1 as a potential Staphylococcus aureus sortase A inhibitor in the same study. []
  • Compound Description: These compounds represent a series of dipeptide substance P antagonists, with modifications focusing on enhancing binding affinity and oral activity. The most potent compound, 7k (FK888), displays high NK1 selectivity and oral bioavailability. []

1,1,3,4-Tetramethyl-3-(1-Methyl-1H-Indol-3-Yl)-1,2,3,4-Tetrahydrocyclopenta[B]Indole and 1,1,3-Trimethyl-4-Phenylsulfonyl-3-(1-Phenylsulfonyl-1H-Indol-3-Yl)-1,2,3,4-Tetrahydrocyclopenta[B]Indole

  • Compound Description: These dimeric 3-vinylindoles are investigated as potential antitumor agents, with structural differences arising from the presence of methyl or phenylsulfonyl groups, impacting bond lengths and angles within the molecules. []
  • Relevance: These compounds share the 1-methyl-1H-indol-3-yl moiety with 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine but lack the pyrimidine ring. Instead, they feature two indole units linked via a cyclopentane ring. []

(1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl)-1-Oxopropan-2-Yl)-4-(1H-Indol-3-Yl) Butanamide

  • Compound Description: This series of compounds were synthesized and screened for their anti-inflammatory activity using dexamethasone as a standard. Bromine and methyl substituted derivatives exhibited higher activity than other derivatives. []

1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-Yl)Hydrazine

  • Compound Description: This compound serves as a precursor for synthesizing various pyrazolopyrimidine derivatives, some of which have been evaluated for antiproliferative activity. []
  • Relevance: This compound shares the core structure of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine with a 1H-indol-3-yl substituent instead of the 1-methyl-1H-indol-3-yl and a hydrazine group replacing the amine at the 2-position of the pyrimidine ring. []

{2-[1-(3-Methoxycarbonylmethyl-1H-Indol-2-Yl)-1-Methyl-Ethyl]-1H-Indol-3-Yl}-Acetic Acid Methyl Ester (MIAM)

  • Compound Description: MIAM is a novel indole compound that demonstrates potent anti-cancer activity against various cancer xenografts in mice with minimal toxicity. Its mechanism of action involves the activation of NADPH oxidase 4 (NOX4)/p22phox, Sirtuin3 (SIRT3)/SOD2, and SIRT3/p53/p21Waf1/Cip pathways. []

4-(2-Chloroquinolin-3-Yl)-6-(6-Methyl-1H-Benzimidazol-2-Yl)Pyrimidin-2-Amines

  • Compound Description: This series of compounds are synthesized and evaluated for their anthelmintic activity, exhibiting moderate to good activity against the South Indian adult earthworm Pheretima posthuma. []
  • Relevance: While not directly containing the 1-methyl-1H-indol-3-yl substituent, these compounds are structurally related to 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine by sharing the 2-aminopyrimidine core. They differ by having a 2-chloroquinolin-3-yl group at the 4-position and a 6-methyl-1H-benzimidazol-2-yl group at the 6-position of the pyrimidine ring. []

2-Bromo-1-(1H-Indol-3-Yl)-2-Methyl-1-Propanone and 2-Bromo-1-(1-Methyl-1H-Indol-3-Yl)-2-Methyl-1-Propanone

  • Compound Description: These compounds are utilized as starting materials in reactions with primary amines, leading to the formation of various rearranged amides, β-substituted tryptamines, α-substituted indole-3-acetic acids, and indole β-aminoketones. []

N-Phenyl-4-(1H-Pyrrol-3-Yl)Pyrimidin-2-Amine Derivatives

  • Compound Description: These compounds are identified as potent and selective Mnk2 inhibitors, exhibiting anti-proliferative activity against MV4-11 AML cells by reducing phosphorylated eIF4E levels and inducing apoptosis. The lead compound, 7k, demonstrates favorable pharmacokinetic properties and oral bioavailability. []

(-)-(R)-5-[(1-Methyl-1H-Indol-3-Yl)Carbonyl]-4,5,6,7-Tetrahydro-1H-Benzimidazole Hydrochloride (YM060: Ramosetron)

  • Compound Description: YM060 is a highly potent and selective 5-HT3 receptor antagonist. Its oxidation products were investigated, revealing several derivatives with retained or altered antagonistic activity. []

4-(1-Benzyl-5-Methyl-1H-1,2,3-Triazol-4-Yl)-6-(3-Methoxyphenyl)Pyrimidin-2-Amine

  • Compound Description: This compound has been synthesized and characterized for its structure and antibacterial activities. [, ]
  • Relevance: This compound is structurally related to 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine by sharing the 2-aminopyrimidine core. Instead of the 1-methyl-1H-indol-3-yl group, it possesses a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl substituent at the 4-position of the pyrimidine ring. [, ]

3′-[(1H-Indol-3-Yl)Carbonyl]-1′-Methyl-2-Oxo-4′-(Thiophen-2-Yl)Spiro[Indoline-3,2′-Pyrrolidine]-3′-Carbonitrile

  • Compound Description: The crystal structure of this compound has been determined, revealing a twist conformation of the central pyrrolidine ring and specific dihedral angles between its various ring systems. []
  • Relevance: This compound, while not containing a pyrimidine ring, shares the indole moiety with 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, which is incorporated into a complex spirocyclic structure with indoline, pyrrolidine, and thiophene rings. []

(E)-5-Benzyloxy-2-{[(4-Chlorophenyl)Imino]Methyl}Phenol and (E)-5-Benzyloxy-2-({[2-(1H-Indol-3-Yl)Ethyl]Iminiumyl}Methyl)Phenolate

  • Compound Description: These Schiff base compounds, synthesized via condensation reactions, have been characterized for their crystal structures and antioxidant capacity. []

(2S)-1-(1H-Indol-3-Yl)-3-[5-(3-Methyl-2H-Indazol-5-Yl)Pyridin-3-Yl]Oxypropan-2-Amine (A443654)

  • Compound Description: This novel Akt inhibitor demonstrates potent proapoptotic activity and chemosensitizing effects in T-cell acute lymphoblastic leukemia (T-ALL) cell lines and patient samples. []
  • Relevance: While structurally distinct from 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, it contains an indole moiety and is relevant due to its potent activity in leukemia models. []

2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-Yl)-N-Phenethyl-Acetamide

  • Relevance: This compound contains a 1H-indol-3-yl moiety, similar to 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, but lacks the pyrimidine ring. It features a complex structure with a chlorobenzoyl group, methoxy and methyl substituents on the indole ring, and a phenethylacetamide group. []

2-(4-Chlorobenzyl)-5-(Di(5-Substituted-1H-Indol-3-Yl)Methyl)-6-(4-Substituted Phenyl)Imidazo[2,1-B][1,3,4]Thiadiazoles

  • Compound Description: This series of compounds exhibits significant anti-inflammatory activity in vitro and in vivo. Notably, compound 5a effectively reduces paw edema in a carrageenan-induced rat model and shows improved performance in stair climbing and motility tests. []

4-((5-Substituted-1H-Indol-3-Yl)Methyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-Ols

  • Compound Description: This series describes a facile synthesis method for these compounds via selective reduction of corresponding Knoevenagel condensation products. The reaction offers advantages such as short reaction times, good yields, and simplified product isolation. []

1,3,3-Tri(1H-Indol-3-Yl)Propan-1-One

  • Compound Description: This compound serves as a precursor for synthesizing diverse heterocyclic compounds, including oxoketene gem-dithiol, 1,2-dithiole-3-thione, pyrimidine derivatives, and fused dithiole ring systems. []
  • Relevance: While not directly containing a pyrimidine ring, it is structurally related to 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine by incorporating three indole moieties linked to a propanone chain. []

2-[(4-Chlorophenyl)(1H-Indol-3-Yl)Methyl]-1H-Indole

  • Compound Description: This compound has been synthesized and characterized through spectroscopic techniques and X-ray diffraction studies, revealing its crystal structure and various intermolecular interactions. []
  • Relevance: Although lacking a pyrimidine ring, this compound exhibits structural similarity to 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine by containing two indole moieties connected via a methylene bridge to a 4-chlorophenyl group. []

(2S)-3-(1H-Indol-3-Yl)-2-{[(4-Methoxyphenyl)Carbamoyl]Amino}-N-{[1-(5-Methoxypyridin-2-Yl)Cyclohexyl]Methyl}Propanamide ((S)-1)

  • Relevance: This compound incorporates a 1H-indol-3-yl moiety, similar to 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, but lacks the pyrimidine ring. It features a propanamide chain connected to a complex system involving carbamoyl, methoxyphenyl, methoxypyridinyl, and cyclohexyl groups. []

S-Alkylated/Aralkylated 2-(1H-Indol-3-Yl-Methyl)-1,3,4-Oxadiazole-5-Thiol Derivatives

  • Compound Description: These derivatives of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol were synthesized and characterized using IR, 1H-NMR, and EI-MS techniques. []

2-(1H-Indol-3-Yl)Acetyl-N-(Substituted Phenyl)Hydrazine Carbothioamides

  • Compound Description: This series of compounds served as precursors for synthesizing triazole, oxadiazole, and thiadiazole derivatives, some of which exhibited promising anticonvulsant activity with lower neurotoxicity compared to phenytoin. []
  • Relevance: These compounds share the 1H-indol-3-yl moiety with 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine but lack the pyrimidine ring. Instead, they contain a 2-(1H-indol-3-yl)acetylhydrazinecarbothioamide moiety with various substituted phenyl groups. []

1-Di(1H-Indol-3-Yl)Methyl-4-Trifluoromethylbenzene (DIM-Ph-4-CF3)

  • Compound Description: Initially identified as a PPARγ agonist, DIM-Ph-4-CF3 has shown PPARγ-independent cancer growth inhibition and interaction with NR4A1. Further investigation revealed its ability to displace 9-cis-retinoic acid from RXRα, suggesting its potential as an RXR ligand despite not activating RXRα. []
  • Relevance: While structurally distinct from 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, it incorporates two indole moieties and is relevant due to its potential as an RXR ligand. []

2-((4-(1H-Benzo[D]Imidazol-2-Yl)-6-(2-Ethylcyclopentyl)Pyrimidin-2-Yl)Thio)-N-Methylacetamide

  • Compound Description: This compound and its derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains, comparable to standard antibiotics chloramphenicol and amphotericin B. []

(E)-3-(2-Methyl-1H-Indol-3-Yl)-1-(4-Methylphenyl)Propenone

  • Compound Description: The crystal structure of this compound has been determined, revealing its triclinic crystal system and specific unit cell parameters. The structure is stabilized by N-H···O hydrogen bonds. []
  • Relevance: This compound shares the core structure of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine with a 2-methyl-1H-indol-3-yl substituent but lacks the pyrimidine ring. Instead, it features a propenone linker connected to a 4-methylphenyl group. []

Donepezil and N-[(5-(Benzyloxy)-1-Methyl-1H-Indol-2-Yl)Methyl]-N-Methylprop-2-Yn-1-Amine Hybrids

  • Compound Description: This series of compounds was designed as multipotent cholinesterase/monoamine oxidase inhibitors for treating Alzheimer’s disease. These hybrids combine structural features of the AChE inhibitor donepezil and the MAO inhibitor N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine. The most promising hybrid exhibits potent inhibition of both MAO-A and MAO-B, moderate inhibition of AChE and BuChE, and the ability to inhibit Aβ aggregation. []
  • Relevance: Although not directly containing the 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine structure, this series includes compounds with the 1-methyl-1H-indol-2-yl moiety. These hybrids are relevant due to their multi-target activity profile against key enzymes implicated in Alzheimer’s disease. []

Ethyl 2-{2-[(1-Methyl-2-Phenyl-1H-Indol-3-Yl)Diazenyl]Thiazol-4-Yl}Acetate

  • Compound Description: The crystal structure of this compound has been determined, showing planar conformations for the thiazole, phenyl, and indole rings. []
  • Relevance: This compound contains the 1-methyl-1H-indol-3-yl moiety found in 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine, but it lacks the pyrimidine ring. It features a diazenyl linker connecting the indole to a thiazole ring with an ethyl acetate substituent. []

N‐(1‐Methyl‐1H‐Indol‐3‐Yl)Methyleneamines

  • Compound Description: These compounds serve as intermediates in the synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, which are screened for their antileishmanial activity. []

Dichloroacetate of N1,N2-Disubstituted N4-[4-(1-Methyl-1H-Indole-3-Yl)-Pyrimidine-2-Yl]-5-Methoxybenzene-1,2,4-Triamine

  • Compound Description: This EGFR modulator is proposed for treating various cancers mediated by EGFR and its mutants. It shows potential in treating a wide range of cancers, including ovarian, cervical, colorectal, breast, pancreatic, and lung cancers. []
  • Relevance: This compound directly incorporates the 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine structure as its core. It differs by having an additional N1,N2-disubstituted-5-methoxybenzene-1,2,4-triamine moiety attached to the 2-amino group of the pyrimidine ring. []

3-((1H-Indol-3-Yl)Methyl)-4-Hydroxy-2H-Chromen-2-One Derivatives

  • Compound Description: These biologically active compounds are synthesized through a one-pot three-component reaction and demonstrate high selectivity and sensitivity towards fluoride ions, enabling their use as colorimetric/fluorimetric sensors. []

((S)-5-(Methoxymethyl)-7-(1-Methyl-1H-Indol-2-Yl)-2-(Trifluoromethyl)-4,7-Dihydropyrazolo[1,5-A]Pyrimidin-6-Yl)((S)-2-(3-Methylisoxazol-5-Yl)Pyrrolidin-1-Yl)Methanone (13j)

  • Compound Description: This dihydropyrazolopyrimidine derivative exhibits potent and selective IKur inhibitory activity, surpassing the potency of previously disclosed compounds in this class. Its improved pharmacokinetic profile and efficacy in the preclinical rabbit atrial effective refractory period (AERP) model make it a promising candidate for further development. []

N-(3-Chloro-2-Oxo-4-Phenylazetidin-1-Yl)-4-(1H-Indol-3-Yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamides

  • Compound Description: This series of compounds were synthesized using a catalytically optimized, eco-friendly approach and evaluated for their in vitro antibacterial and antifungal activities against various bacterial and fungal strains. []

Properties

CAS Number

199865-36-6

Product Name

4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine

IUPAC Name

4-(1-methylindol-3-yl)pyrimidin-2-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-17-8-10(9-4-2-3-5-12(9)17)11-6-7-15-13(14)16-11/h2-8H,1H3,(H2,14,15,16)

InChI Key

IEYXYKBZJHPKGV-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.